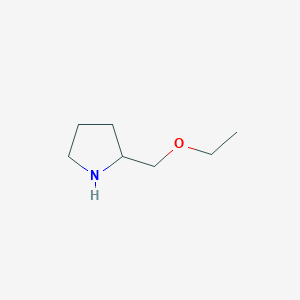![molecular formula C7H7NOS B1343215 4,5-Dihydrobenzo[d]thiazol-6(7H)-on CAS No. 70590-43-1](/img/structure/B1343215.png)
4,5-Dihydrobenzo[d]thiazol-6(7H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound that contains both benzene and thiazole rings
Wissenschaftliche Forschungsanwendungen
4,5-Dihydrobenzo[d]thiazol-6(7H)-one has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents, antimicrobial agents, and enzyme inhibitors.
Materials Science: It is used in the synthesis of semiconducting materials for organic electronics.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Biochemical Pathways
The inhibition of CK2 and GSK3β by 4,5-Dihydrobenzo[d]thiazol-6(7H)-one affects the PTEN pathway. PTEN is a tumor suppressor protein that plays a crucial role in cell cycle regulation by inhibiting the PI3K/Akt signaling pathway . Therefore, the compound’s action on these kinases can have significant downstream effects on cell proliferation and survival.
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation, thereby potentially inhibiting uncontrolled cell proliferation and promoting apoptosis . This makes 4,5-Dihydrobenzo[d]thiazol-6(7H)-one a potential candidate for antitumor activity.
Biochemische Analyse
Biochemical Properties
4,5-Dihydrobenzo[d]thiazol-6(7H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can induce cell death in cancer cells, making it a potential anticancer agent. Additionally, this compound can interact with estrogen receptors, neuropeptides, and adenosine receptors, influencing various physiological processes .
Cellular Effects
The effects of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one on cellular processes are diverse and depend on the type of cell and the specific cellular context. In cancer cells, this compound has been shown to induce apoptosis by inhibiting DNA repair enzymes and disrupting cell signaling pathways . It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. In non-cancerous cells, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one may influence cellular metabolism and energy production by interacting with mitochondrial enzymes and other metabolic proteins .
Molecular Mechanism
The molecular mechanism of action of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one involves several key interactions with biomolecules. This compound can bind to the active sites of enzymes, such as PARP-1, and inhibit their activity . By blocking the function of these enzymes, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can prevent the repair of damaged DNA, leading to cell death in cancer cells. Additionally, this compound can modulate the activity of transcription factors and other regulatory proteins, altering gene expression and cellular function . These interactions highlight the potential of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term studies have shown that 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can have sustained effects on cellular function, particularly in cancer cells, where it can induce apoptosis and inhibit cell proliferation . These findings underscore the importance of considering the temporal aspects of this compound’s activity in biochemical research.
Dosage Effects in Animal Models
The effects of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one in animal models vary with different dosages. At low doses, this compound can inhibit the growth of cancer cells without causing significant toxicity to normal cells . At higher doses, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can induce toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances . These dosage-dependent effects highlight the need for careful optimization of dosing regimens in preclinical and clinical studies to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4,5-Dihydrobenzo[d]thiazol-6(7H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites that can exert biological effects . Additionally, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and oxidative phosphorylation . These interactions can alter metabolite levels and affect cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can bind to intracellular proteins and accumulate in specific cellular compartments, such as the nucleus or mitochondria . These distribution patterns can influence the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, where it can interact with DNA and nuclear proteins . Additionally, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can localize to the mitochondria, affecting mitochondrial function and energy production . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles and compartments within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .
Industrial Production Methods
While specific industrial production methods for 4,5-Dihydrobenzo[d]thiazol-6(7H)-one are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydrobenzo[d]thiazol-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: Shares the thiazole ring but lacks the dihydro and ketone functionalities.
Thiazolo[5,4-d]thiazole: Contains a similar thiazole ring system but with different substitution patterns.
Benzothiazole-2-thiol: Another related compound with a thiol group instead of a ketone.
Uniqueness
4,5-Dihydrobenzo[d]thiazol-6(7H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
5,7-dihydro-4H-1,3-benzothiazol-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZXVGSIGHCXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)




![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)





